Lacto-N-tetraose-β-O-Aminopropyl, a complex carbohydrate, is a derivative of lacto-N-tetraose, which itself is a significant component of human milk oligosaccharides. This compound plays a crucial role in various biological processes, including the modulation of gut microbiota and immune responses. Lacto-N-tetraose-β-O-Aminopropyl is synthesized through specific glycosylation reactions that involve various donor and acceptor substrates.
Lacto-N-tetraose-β-O-Aminopropyl is classified under oligosaccharides, particularly as a tetrasaccharide composed of galactose, glucose, and N-acetylglucosamine units. Its primary source is human milk, where it contributes to the prebiotic effects beneficial for infant health. The compound can also be synthesized in the laboratory through chemical and enzymatic methods.
The synthesis of lacto-N-tetraose-β-O-Aminopropyl can be achieved through several methods:
Lacto-N-tetraose-β-O-Aminopropyl is characterized by its specific glycosidic linkages:
The structural representation shows that the reducing end features lactose (Galβ1–4Glc) while being elongated by lacto-N-biose (Galβ1–3GlcNAc) units .
Lacto-N-tetraose-β-O-Aminopropyl undergoes several key reactions during its synthesis:
The mechanism by which lacto-N-tetraose-β-O-Aminopropyl exerts its biological effects primarily involves its interaction with gut microbiota:
Lacto-N-tetraose-β-O-Aminopropyl exhibits several notable properties:
Lacto-N-tetraose-β-O-Aminopropyl has several important applications in scientific research:
Lacto-N-tetraose-β-O-aminopropyl is a semisynthetic derivative of the native human milk oligosaccharide (HMO) lacto-N-tetraose (LNT). Its systematic IUPAC name is:N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy}oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide-β-O-(3-aminopropyl)
This nomenclature reflects:
Table 1: Nomenclature Components
Structural Element | Nomenclature Segment |
---|---|
Core LNT backbone | N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy}oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide |
β-O-Aminopropyl modification | -β-O-(3-aminopropyl) |
Anomeric configuration | β-glycosidic linkage |
The β-O-aminopropyl functionalization modifies the molecular architecture of native LNT (C₂₆H₄₅NO₂₁) through the displacement of a hydrogen atom and addition of C₃H₈N:
Native LNT:Molecular Formula: C₂₆H₄₅NO₂₁Molar Mass: 707.632 g/mol [1] [4]Monoisotopic Mass: 707.2484 Da [4]
Lacto-N-tetraose-β-O-Aminopropyl:Molecular Formula: C₂₉H₅₃N₂O₂₁Molar Mass: 765.75 g/molMass Contribution of Modification: +58.118 g/mol (C₃H₇NO - H₂O + H, accounting for glycosidic bond formation)
Table 2: Molecular Parameters Comparison
Parameter | Native LNT | β-O-Aminopropyl Derivative | Change |
---|---|---|---|
Empirical formula | C₂₆H₄₅NO₂₁ | C₂₉H₅₃N₂O₂₁ | +C₃H₈N |
Molecular weight (g/mol) | 707.63 | 765.75 | +58.12 |
Nitrogen atoms | 1 | 2 | +1 |
Hydrogen atoms | 45 | 53 | +8 |
Oxygen atoms | 21 | 21 | 0 |
The mass increase results from the propylamine (C₃H₉N) replacing the anomeric hydrogen, with water elimination during glycosidic bond formation. The derivative maintains the tetrasaccharide backbone (Gal-GlcNAc-Gal-Glc) characteristic of type I HMOs [1] [8], while introducing a terminal primary amine group (-CH₂-CH₂-CH₂-NH₂) at the reducing end.
The β-O-aminopropyl modification occurs exclusively at the anomeric carbon (C1) of the terminal glucose residue, replacing the reducing end's hydroxyl group with a 3-aminopropyl chain via β-configured O-glycosidic linkage:
Chemical Transformation:Glc-OR (R=H) + H₂N-(CH₂)₃-OH → Glc-O-(CH₂)₃-NH₂ + H₂O(where Glc = reducing-end glucose of LNT)
Stereochemical Specificity:The β-configuration is confirmed by:
The β-orientation positions the aminopropyl chain equatorially, minimizing steric clashes with adjacent saccharide rings and enhancing conformational flexibility compared to α-linked analogues. This functionalization strategy follows established chemoenzymatic approaches for HMO derivatization [3] [7], leveraging oxazoline-based transition state analogues as glycosyl donors.
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR provide definitive evidence for structural integrity and regioselective modification:
New resonances: δ 2.75 ppm (t, -CH₂-NH₂), δ 1.65 ppm (m, -O-CH₂-CH₂-), δ 3.45 ppm (t, -O-CH₂-CH₂-CH₂-NH₂)
Key HMBC Correlations:
Table 3: Characteristic NMR Chemical Shifts
Proton/Carbon | Native LNT (δ ppm) | β-O-Aminopropyl Derivative (δ ppm) | Multiplicity |
---|---|---|---|
Glc H-1 | 4.50 (α), 5.20 (β) | 4.45 | d (J=7.9 Hz) |
Glc C-1 | 92.5 | 102.1 | - |
-O-CH₂- | - | 68.9 (C1'), 29.8 (C2') | - |
-CH₂-NH₂ | - | 39.5 (C3') | - |
Glc H-1 ↔ C | H-1α↔C-5 (72.1), H-1β↔C-5 (72.1) | H-1↔C1' (68.9) | HMBC |
Mass Spectrometry (MS):
Fourier-Transform Infrared (FT-IR) Spectroscopy:
These spectral profiles confirm successful β-O-aminopropylation while preserving the type I chain (Galβ1-3GlcNAc) specificity of the native oligosaccharide [1] [4] [6]. The combined analytical data provides unambiguous evidence for regioselective modification at the reducing terminus without disruption of biologically critical glycosidic linkages.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7